4-(Hydroxymethyl)benzenesulfonic acid

Description

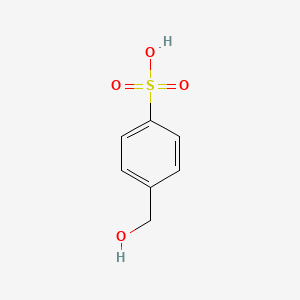

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQVMHASNBSOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288478 | |

| Record name | 4-(Hydroxymethyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122855-96-3 | |

| Record name | 4-(Hydroxymethyl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122855-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 4 Hydroxymethyl Benzenesulfonic Acid

Regioselective Functionalization Approaches for Aromatic Sulfonation

The cornerstone of synthesizing 4-(hydroxymethyl)benzenesulfonic acid and its precursors is the regioselective sulfonation of a substituted benzene (B151609) ring. The industrial synthesis of p-toluenesulfonic acid, a closely related analogue, serves as a primary example of this approach. wikipedia.org The process involves the electrophilic aromatic substitution of toluene (B28343) with a sulfonating agent, typically sulfur trioxide (SO₃) or concentrated sulfuric acid.

The methyl group of toluene is an ortho, para-directing activator. This means it directs the incoming electrophile (the sulfonium (B1226848) ion or related species) to the positions ortho (C2, C6) and para (C4) to the methyl group. The reaction mechanism proceeds through the formation of a positively charged intermediate known as a sigma complex or arenium ion, which is stabilized by resonance. The resonance structures that place the positive charge adjacent to the methyl group are particularly stabilized by the electron-donating nature of the alkyl group.

While both ortho and para isomers are formed, the para-substituted product, p-toluenesulfonic acid, is generally the major product due to steric hindrance. The bulky sulfonic acid group experiences less steric clash at the more open para position compared to the ortho positions, which are adjacent to the methyl group. Reaction conditions, such as temperature and catalyst, can be fine-tuned to maximize the yield of the desired para isomer. Common impurities in this process include the ortho isomer, benzenesulfonic acid, and residual sulfuric acid. wikipedia.org For many applications, this level of regioselectivity is sufficient for industrial-scale production.

Targeted Introduction of the Hydroxymethyl Moiety

Once the sulfonic acid group is in place (or planned for a later step), the hydroxymethyl (–CH₂OH) group must be introduced. This can be achieved through several synthetic routes, starting from different precursors.

A viable synthetic strategy involves the use of a benzyl (B1604629) halide precursor, such as 4-(chloromethyl)benzenesulfonic acid. This pathway relies on well-established nucleophilic substitution reactions. The synthesis could proceed as follows:

Sulfonation of a Benzyl Halide: Starting with benzyl chloride, sulfonation would be directed to the para position due to the ortho, para-directing nature of the chloromethyl group (though it is a deactivating group).

Halogenation of a Sulfonated Precursor: Alternatively, starting with p-toluenesulfonic acid, the methyl group can be halogenated using radical halogenation conditions (e.g., N-bromosuccinimide in the presence of a radical initiator) to form 4-(bromomethyl)benzenesulfonic acid.

Nucleophilic Substitution: The resulting 4-(halomethyl)benzenesulfonic acid can then undergo a nucleophilic substitution reaction. Treatment with a hydroxide (B78521) source, such as sodium hydroxide in an aqueous solution, would displace the halide ion (Cl⁻ or Br⁻) to form the corresponding alcohol, yielding this compound.

This approach leverages the reactivity of benzyl halides, which are highly susceptible to Sₙ2 reactions, making the introduction of the hydroxyl group efficient under relatively mild conditions.

A conceptual, though chemically challenging, alternative involves the reduction of a carboxylic acid analogue, 4-carboxybenzenesulfonic acid. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of the sulfonic acid group introduces complexities.

The primary challenge is the chemoselectivity of the reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used to reduce carboxylic acids. However, LiAlH₄ is highly reactive and would also react with the acidic proton of the sulfonic acid group, consuming the reagent and potentially leading to side reactions.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by developing cleaner catalysts, using safer solvents, and minimizing waste. nih.gov

Traditional sulfonation often uses large quantities of concentrated sulfuric acid, which is corrosive and generates significant acidic waste. nuomengchemical.com Research into environmentally benign catalysts seeks to replace these hazardous reagents with more sustainable alternatives. These solid acid catalysts are often reusable, reducing both cost and waste.

| Catalyst Type | Example(s) | Key Advantages |

| Metal Oxides | Zirconium oxide (ZrO₂), Titanium oxide (TiO₂) nuomengchemical.com | Can possess acidic properties, stable, and can be recycled. |

| Ion-Exchange Resins | Sulfonic acid functionalized resins (e.g., Amberlyst) nuomengchemical.com | Act as solid acid catalysts, easily filtered from the reaction mixture, and are reusable. |

| Functionalized Inorganic Materials | Sulfonic acid-grafted zirconia (ZrO₂-SO₃H) mdpi.com | Superior performance and stability compared to traditionally sulfated zirconia. |

| Sulfonated Carbon Catalysts | Biochar functionalized with sulfuric acid rsc.org | Utilizes renewable biomass waste as a source, providing a sustainable catalyst platform. |

These catalysts function by providing acidic sites for the reaction to occur on a solid support, which simplifies purification and allows for the catalyst to be recovered and reused in subsequent batches, aligning with the principles of a circular economy.

Solvent choice is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research has focused on finding greener alternatives.

Water as a Solvent: For certain steps, such as nucleophilic substitutions or related reactions like sulfonamide synthesis, water can be an excellent solvent. rsc.orgresearchgate.net It is non-toxic, non-flammable, and inexpensive. Syntheses performed in water can sometimes eliminate the need for organic bases and allow for simple product isolation through filtration after pH adjustment. rsc.org

Green Organic Solvents: When an organic solvent is necessary, greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, are being explored. researchgate.net

Waste Minimization: Beyond solvent choice, green methodologies focus on atom economy and waste reduction. This includes using reagents in equimolar amounts to avoid excess and subsequent waste. rsc.org Techniques like azeotropic distillation can be employed to remove byproducts, such as water formed during esterification or other condensation reactions, driving the reaction to completion and simplifying purification. wikipedia.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Reaction Mechanism Investigations in Synthetic Pathways

The synthesis of this compound typically involves the electrophilic aromatic sulfonation of benzyl alcohol. This reaction proceeds by the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring of benzyl alcohol. The hydroxymethyl group (-CH₂OH) already present on the ring directs the incoming sulfonic acid group primarily to the para position due to its ortho, para-directing nature. The reaction is generally carried out using a sulfonating agent such as concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid).

C₆H₅CH₂OH + H₂SO₄ → HO₃SC₆H₄CH₂OH + H₂O

While specific mechanistic studies exclusively for this compound are not extensively documented in publicly available research, the mechanism can be inferred from the well-established principles of electrophilic aromatic substitution and studies on related compounds like benzene and toluene. nih.govyoutube.comlibretexts.orgchemistrysteps.com

The key steps in the proposed mechanism are:

Formation of the Electrophile: In the presence of concentrated sulfuric acid, sulfur trioxide (SO₃) or a related electrophilic species is generated. SO₃ is a powerful electrophile due to the significant positive charge on the sulfur atom. libretexts.orgchemistrysteps.com

Electrophilic Attack: The π-electron system of the benzene ring of benzyl alcohol attacks the electrophilic sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. nih.gov

Deprotonation: A base, typically the conjugate base of the acid used (e.g., HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product, this compound. youtube.com

Transition State Analysis in Key Synthetic Steps

Based on these related studies, the key transition state in the formation of this compound is expected to occur during the electrophilic attack of the benzene ring on the sulfur trioxide molecule. This step is typically the rate-determining step of the reaction.

Characteristics of the Proposed Transition State:

Structure: The transition state would involve the partial formation of a new carbon-sulfur bond and the partial breaking of the π-bond in the benzene ring. The geometry around the carbon atom being attacked changes from sp² to a more sp³-like hybridization.

Energetics: Ab initio molecular dynamics simulations on the sulfonation of benzene suggest the existence of a low-energy concerted pathway with the formation of a cyclic transition state involving two SO₃ molecules. nih.gov This indicates that the transition state may be stabilized by the interaction with additional molecules of the sulfonating agent.

Computational Models: Density Functional Theory (DFT) calculations have been employed to study the mechanism of sulfonic acid and alcohol esterification. researchgate.netrsc.org These studies indicate that the reaction can proceed through different pathways, including addition-elimination mechanisms involving pentacoordinate sulfur intermediates or Sₙ2-type reactions. While not directly analogous to sulfonation, these studies highlight the complexity of the potential energy surface and the possibility of multiple competing transition states. For the sulfonation of benzyl alcohol, a similar level of complexity can be anticipated, with the specific nature of the transition state being influenced by the solvent and the exact nature of the sulfonating agent.

A hypothetical transition state for the sulfonation of benzyl alcohol is depicted below, showing the partial bond formation between the aromatic ring and the incoming electrophile.

Hypothetical Transition State in the Sulfonation of Benzyl Alcohol

| Feature | Description |

| Reactants | Benzyl alcohol, Sulfur trioxide (or protonated form) |

| Intermediate | Sigma complex (Wheland intermediate) |

| Transition State | A high-energy state where the C-S bond is partially formed and the aromaticity is partially disrupted. The positive charge is delocalized over the ring. |

| Products | This compound |

Kinetic Studies of Formation Reactions

Specific kinetic data for the formation of this compound through the direct sulfonation of benzyl alcohol is not extensively reported in the literature. However, kinetic studies on related sulfonation and sulfation reactions can provide a framework for understanding the factors that would influence the reaction rate.

Insights from Analogous Reactions:

Sulfonation of Dodecylbenzene (B1670861): A kinetic study on the sulfonation of dodecylbenzene using sulfur trioxide showed that the reaction is approximately 0.74 order with respect to dodecylbenzene and 1.59 order with respect to sulfur trioxide. researchgate.net This suggests a complex mechanism where the sulfonating agent is involved in multiple steps, potentially including the formation of a more reactive electrophilic species. The activation energy for this reaction was also determined, providing insight into the temperature dependence of the reaction rate. researchgate.net

Enzymatic Sulfation of Benzyl Alcohol: While not a direct synthetic chemical method, studies on the enzymatic sulfation of benzyl alcohol by sulfotransferases (SULTs) have been conducted. nih.gov These studies follow Michaelis-Menten kinetics and have determined kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). For instance, the SULT1A1 enzyme was found to be particularly effective in mediating the sulfation of benzyl alcohol. nih.gov Although the reaction conditions and catalyst are vastly different, these studies demonstrate that the benzyl alcohol molecule is susceptible to sulfation.

Effect of Substituents: In the enzymatic sulfation of benzylic alcohols, it was found that the electronic effects of substituents on the phenyl ring had no significant effect on the catalytic efficiency of the enzyme. nih.gov However, in chemical sulfonation, the electron-donating nature of the hydroxymethyl group in benzyl alcohol would be expected to activate the aromatic ring towards electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene.

Expected Kinetic Profile for the Formation of this compound:

Based on the principles of electrophilic aromatic substitution and the data from related reactions, the rate of formation of this compound would likely be dependent on:

Concentration of Reactants: The rate would be expected to increase with increasing concentrations of both benzyl alcohol and the sulfonating agent.

Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, following the Arrhenius equation.

Catalyst/Solvent: The choice of sulfonating agent (e.g., concentrated H₂SO₄ vs. oleum) and the solvent system can significantly impact the reaction rate by influencing the concentration and reactivity of the electrophilic species. nih.gov

Chemical Reactivity and Transformative Chemistry of 4 Hydroxymethyl Benzenesulfonic Acid

Reactivity of the Sulfonic Acid Group in Organic Transformations

The sulfonic acid moiety (-SO₃H) is a powerful electron-withdrawing group and a strong acid, comparable in strength to sulfuric acid. This high acidity is a defining feature of its chemical reactivity.

Salt Formation and Derivatization

Being a strong acid, 4-(hydroxymethyl)benzenesulfonic acid readily undergoes deprotonation in the presence of a base to form the corresponding sulfonate salt. The conjugate base is known as 4-(hydroxymethyl)benzenesulfonate (B1242039) nih.govnih.gov. This salt formation is a fundamental reaction and is often utilized in purification processes. For instance, the precipitation of its barium salt can be a step in the purification of benzenesulfonic acid derivatives.

The sulfonic acid group can also be converted into a variety of derivatives. One common transformation is the conversion to sulfonyl chlorides by reaction with reagents like thionyl chloride or phosphorus pentachloride. These sulfonyl chlorides are highly reactive intermediates that can be further reacted with nucleophiles. For example, reaction with amines leads to the formation of sulfonamides. While specific examples for 4-(hydroxymethyl)benzenesulfonyl chloride are not prevalent in readily available literature, the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives from related starting materials highlights this important class of compounds researchgate.net.

Acid-Catalyzed Reactions

The strong acidity of the sulfonic acid group allows this compound to function as an effective acid catalyst in a range of organic reactions. Solid-supported sulfonic acid catalysts are widely employed in industrial processes due to their ease of separation and reusability. For example, carbon-based solid acid catalysts functionalized with sulfonic acid groups have demonstrated high activity in esterification and condensation reactions smolecule.com.

While specific studies detailing the catalytic use of this compound itself are not extensively documented in readily available literature, its structural similarity to other well-known sulfonic acid catalysts, such as p-toluenesulfonic acid, suggests its potential application in reactions like Fischer esterification, ether synthesis, and aldol condensations. In these reactions, the sulfonic acid group would act as a proton donor, activating electrophiles and facilitating nucleophilic attack.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol and, as such, participates in a characteristic set of reactions, including oxidation, esterification, etherification, and nucleophilic substitution, after conversion to a suitable leaving group.

Oxidation Pathways (e.g., to aldehyde, carboxylic acid)

The primary alcohol functionality of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The oxidation to the corresponding aldehyde, 4-formylbenzenesulfonic acid, is a known transformation. This can be achieved using various oxidizing agents that are selective for primary alcohols. One documented method involves the oxidation of 4-(hydroxymethyl)phenylsulfonic acid to 4-formylbenzenesulfonic acid smolecule.com.

Further oxidation of the hydroxymethyl group, or the intermediate aldehyde, leads to the formation of the carboxylic acid, 4-sulfobenzoic acid. While a direct, one-pot oxidation from this compound is plausible, it is more commonly achieved through the oxidation of the corresponding methyl group on a toluene (B28343) derivative. However, numerous methods exist for the oxidation of benzylic alcohols to carboxylic acids, which could be applied to this compound.

| Starting Material | Product | Transformation |

| This compound | 4-Formylbenzenesulfonic acid | Selective Oxidation |

| This compound | 4-Sulfobenzoic acid | Complete Oxidation |

Esterification and Etherification Reactions

The hydroxyl group of the hydroxymethyl moiety can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid catalyst. This reaction, known as the Fischer esterification when reacting with a carboxylic acid, would yield the corresponding ester derivative of this compound masterorganicchemistry.comyoutube.com. For instance, reaction with acetic anhydride (B1165640) would produce 4-(acetoxymethyl)benzenesulfonic acid.

Etherification of the hydroxymethyl group can be achieved by reacting it with an alkyl halide in the presence of a base (Williamson ether synthesis). This would involve the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile. For example, reaction with methyl iodide in the presence of a suitable base would yield 4-(methoxymethyl)benzenesulfonic acid.

Nucleophilic Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a halide, such as a chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This would produce 4-(chloromethyl)benzenesulfonic acid google.com, a reactive intermediate.

This benzylic halide is then susceptible to nucleophilic attack by a wide range of nucleophiles. The facility of this substitution is enhanced by the benzylic position of the leaving group. Examples of such reactions, based on the known reactivity of benzylic halides, would include:

Reaction with amines to form the corresponding secondary or tertiary amines.

Reaction with alkoxides to form ethers.

Reaction with cyanide to form the corresponding nitrile, 4-(cyanomethyl)benzenesulfonic acid.

These transformations open up a wide range of possibilities for the derivatization of the this compound scaffold.

| Reagent | Intermediate | Product Type |

| Thionyl Chloride (SOCl₂) | 4-(Chloromethyl)benzenesulfonic acid | Benzylic Halide |

| Amine (e.g., R-NH₂) | 4-(Chloromethyl)benzenesulfonic acid | Substituted Amine |

| Alkoxide (e.g., RO⁻) | 4-(Chloromethyl)benzenesulfonic acid | Ether |

| Cyanide (e.g., NaCN) | 4-(Chloromethyl)benzenesulfonic acid | Nitrile |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (Theoretical and Experimental)

The susceptibility of this compound to electrophilic aromatic substitution (EAS) is dictated by the directing effects of its two functional groups. The hydroxymethyl group (-CH2OH) is a weakly activating group, tending to direct incoming electrophiles to the ortho and para positions. Conversely, the sulfonic acid group (-SO3H) is a strong electron-withdrawing and deactivating group, directing electrophiles to the meta position. wikipedia.orgchemistrytalk.org

Given the para arrangement of the existing substituents, their directing effects are competitive. The positions ortho to the hydroxymethyl group (C2 and C6) are also meta to the sulfonic acid group. Therefore, electrophilic attack is theoretically predicted to occur at these positions, as the deactivating effect of the sulfonic acid group makes all ring positions less reactive, but the meta positions are the least deactivated. The activating effect of the hydroxymethyl group, although weak, reinforces substitution at the ortho positions.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH2OH (Hydroxymethyl) | Electron Donating (Weak) | Activating (Weak) | Ortho, Para |

| -SO3H (Sulfonic Acid) | Electron Withdrawing (Strong) | Deactivating (Strong) | Meta |

Theoretical directing effects of substituents on the benzene ring of this compound.

Redox Chemistry and Electrochemical Transformations

The redox chemistry of this compound is centered on the hydroxymethyl group. This primary alcohol moiety can undergo oxidation to form 4-sulfobenzaldehyde and subsequently 4-sulfobenzoic acid (terephthalic acid precursor). This transformation is a key reaction in organic synthesis and has been explored using various methods, including electrochemical oxidation. rsc.orgrsc.orgmdpi.com

Electrochemical oxidation serves as a green alternative to traditional methods that often require harsh or toxic oxidizing agents. mdpi.com The process involves the anodic oxidation of the alcohol, often catalyzed by metal electrodes. researchgate.net In alkaline electrolytes, the electrochemical oxidation of benzyl (B1604629) alcohol derivatives can be an efficient process for producing aldehydes and carboxylic acids. rsc.org

Recent research has focused on enhancing electrochemical reactions using plasmon-mediated electrocatalysis. While studies on this compound itself are not widely reported, extensive research on the analogous compound, 4-(hydroxymethyl)benzoic acid (4-HMBA), provides significant insights. aip.org

In these studies, gold (Au) nanoparticles deposited on indium tin oxide (ITO) electrodes are used to catalyze the electrochemical oxidation of the hydroxymethyl group. aip.org The excitation of localized surface plasmon resonance (SPR) in the Au nanoparticles by visible light (e.g., green and red LEDs) has been shown to significantly enhance the rate of electrochemical oxidation. aip.org

The key findings from the plasmon-enhanced electrochemical oxidation of 4-HMBA are summarized below:

Catalyst: Gold (Au) nanoparticles are effective catalysts, showing a lower onset potential for oxidation compared to nickel (Ni) or platinum (Pt) in alkaline conditions. aip.org

Products: The oxidation proceeds sequentially, yielding first 4-carboxybenzaldehyde and then terephthalic acid. aip.org

Enhancement: Illumination of the Au nanoparticle electrode with light at wavelengths corresponding to its SPR (e.g., 505 nm and 625 nm) leads to a measurable increase in the oxidation current, confirming a plasmon-enhanced effect. aip.org

Mechanism: The enhancement is attributed to the generation of hot charge carriers (electrons and holes) upon plasmon excitation, which facilitates the charge transfer processes involved in the oxidation reaction. aip.orgsemanticscholar.org The surface redox chemistry of gold, particularly the formation of adsorbed hydroxyl species (Au-OHads), is critical in facilitating the oxidation. aip.org

| Parameter | Observation in 4-HMBA Plasmon-Enhanced Electrooxidation | Reference |

|---|---|---|

| Catalyst/Electrode | Gold (Au) nanoparticles on Indium Tin Oxide (ITO) | aip.org |

| Electrolyte | Alkaline (e.g., 0.1M KOH) | aip.org |

| Oxidation Products | 4-carboxybenzaldehyde, Terephthalic acid | aip.org |

| Enhancement Method | LED illumination (505 nm and 625 nm) | aip.org |

| Observed Effect | Increased oxidation current density upon illumination | aip.org |

Summary of research findings for the plasmon-enhanced electrochemical oxidation of the analogous compound 4-(hydroxymethyl)benzoic acid (4-HMBA).

These findings suggest that a similar plasmon-enhanced electrochemical approach could be effectively applied to oxidize this compound to its corresponding aldehyde and carboxylic acid derivatives.

Thermal and Photochemical Degradation Pathways

The stability of this compound is influenced by exposure to heat and light.

Thermal Degradation: The most significant thermal degradation pathway for aromatic sulfonic acids is desulfonation. This reaction is the reverse of sulfonation and involves the hydrolysis of the carbon-sulfur bond to remove the sulfonic acid group. syntheticmap.comwikipedia.org For benzenesulfonic acids, desulfonation typically occurs when heating the compound in the presence of aqueous acid, often at temperatures exceeding 100-150°C. researchgate.net The process is driven by the protonation of the aromatic ring, followed by the loss of sulfur trioxide (SO3). syntheticmap.com For this compound, heating in dilute acid would likely lead to the formation of benzyl alcohol and sulfuric acid.

Photochemical Degradation: The degradation of sulfonated aromatic compounds in aqueous environments can be initiated by sunlight. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizing species in the water. While specific data for this compound is limited, studies on other sulfonated aromatics indicate that they are generally resistant to rapid biodegradation, making photochemical processes an important environmental fate. core.ac.uk Degradation pathways for aromatic compounds can involve photo-oxidation, leading to the formation of hydroxylated intermediates and eventual ring cleavage. nih.govmdpi.com The presence of other substances in the water can either accelerate or inhibit these degradation pathways. unito.it

Derivatives and Analogues of 4 Hydroxymethyl Benzenesulfonic Acid: Synthesis and Structure Property Relationships

Synthesis of Functionalized Derivatives via the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on the aromatic ring is a primary alcohol and thus serves as a key site for a variety of chemical transformations. Standard organic synthesis methods can be employed to produce a range of functionalized derivatives, including ethers and esters, as well as to replace the hydroxyl group with halogens.

Alkylation and acylation reactions target the oxygen atom of the hydroxymethyl group, leading to the formation of ether and ester derivatives, respectively.

Alkylated Derivatives (Ethers): The synthesis of ether derivatives from 4-(hydroxymethyl)benzenesulfonic acid can be achieved through methods analogous to the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxymethyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, ethyl bromide). This process yields an alkoxymethyl-substituted benzenesulfonic acid.

Acylated Derivatives (Esters): Esterification of the hydroxymethyl group is readily accomplished by reacting it with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base neutralizes the acidic byproduct (HCl or a carboxylic acid) and catalyzes the reaction. This transformation results in an acyloxymethyl-substituted benzenesulfonic acid, effectively converting the alcohol into an ester.

The following table summarizes these synthetic transformations:

Table 1: Synthesis of Alkylated and Acylated Derivatives

| Derivative Type | Reactant 1 | Reactant 2 | General Product Structure |

|---|---|---|---|

| Alkylated (Ether) | This compound | Alkyl Halide (R-X) + Base | 4-(Alkoxymethyl)benzenesulfonic acid |

| Acylated (Ester) | This compound | Acyl Halide (RCOX) or Anhydride ((RCO)₂O) + Base | 4-(Acyloxymethyl)benzenesulfonic acid |

The hydroxyl moiety of the hydroxymethyl group can be substituted with a halogen atom (F, Cl, Br, I) to create halogenated analogues. The conversion of a primary alcohol to an alkyl halide is a fundamental transformation in organic synthesis. For instance, reacting this compound with thionyl chloride (SOCl₂) is an effective method for producing 4-(chloromethyl)benzenesulfonic acid. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize 4-(bromomethyl)benzenesulfonic acid. These halogenated intermediates are highly reactive and can serve as precursors for further functionalization through nucleophilic substitution reactions.

Sulfonamide and Sulfonate Ester Derivatives

The sulfonic acid group (-SO₃H) is the other primary site for derivatization. Its conversion into sulfonamides and sulfonate esters significantly alters the molecule's properties, particularly its acidity and solubility. The key intermediate for these syntheses is the corresponding sulfonyl chloride.

Sulfonyl Chloride Formation: this compound can be converted to 4-(hydroxymethyl)benzenesulfonyl chloride by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride. wikipedia.org This reactive intermediate is not typically isolated and is used directly in subsequent reactions.

Sulfonamide Synthesis: The resulting 4-(hydroxymethyl)benzenesulfonyl chloride readily reacts with primary or secondary amines to yield sulfonamides. nih.govcymitquimica.com This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride (HCl), which is typically neutralized by an added base or excess amine. The synthesis of various benzenesulfonamide (B165840) derivatives has been extensively studied. nih.gov

Sulfonate Ester Synthesis: Sulfonate esters are formed by the reaction of 4-(hydroxymethyl)benzenesulfonyl chloride with an alcohol in the presence of a base. This process is analogous to the formation of carboxylate esters from acyl chlorides. A Chinese patent describes a similar process where p-toluenesulfonyl chloride is reacted with an alcohol and triethylamine (B128534) to form a sulfonate ester. google.com This method is directly applicable to the synthesis of sulfonate esters from 4-(hydroxymethyl)benzenesulfonyl chloride.

Structural Modification and Their Impact on Reactivity (e.g., substituent effects)

Inductive Effects : This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens or sulfonyl groups pull electron density away from the benzene (B151609) ring, deactivating it towards further electrophilic substitution. libretexts.orgucsb.edu

Resonance Effects : This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. Electron-donating groups (EDGs) with lone pairs, like ether oxygens, can push electron density into the ring, activating it. libretexts.org

The sulfonic acid group (-SO₃H) and its derivatives, such as sulfonamides (-SO₂NHR) and sulfonate esters (-SO₂OR), are potent electron-withdrawing groups. libretexts.org They deactivate the benzene ring, making further electrophilic aromatic substitution more difficult and directing incoming electrophiles to the meta-position relative to the sulfonyl group.

Conversely, modifications to the hydroxymethyl group also influence reactivity.

Alkylated (Ether) Derivatives (-CH₂OR): The ether oxygen can act as a weak electron-donating group through resonance, slightly activating the ring.

Acylated (Ester) and Halogenated Derivatives (-CH₂OC(O)R, -CH₂X): These groups are generally electron-withdrawing due to the inductive effects of the electronegative oxygen and halogen atoms.

These substituent effects also modulate the acidity of the sulfonic acid proton. The presence of strong electron-withdrawing groups stabilizes the resulting sulfonate anion, thereby increasing the acidity of the sulfonic acid. Research on substituted benzenesulfonic acids has shown a clear correlation between the nature of the substituent and the molecule's geometry and electronic properties. researchgate.net

Table 2: Impact of Structural Modifications on Reactivity

| Modification (Substituent) | Electronic Effect | Impact on Aromatic Ring | Impact on Sulfonic Acid Acidity |

|---|---|---|---|

| -CH₂OR (Ether) | Weakly Electron-Donating | Weakly Activating | Minor Decrease |

| -CH₂OC(O)R (Ester) | Electron-Withdrawing (Inductive) | Deactivating | Increase |

| -CH₂X (Halogen) | Electron-Withdrawing (Inductive) | Deactivating | Increase |

| -SO₂NHR (Sulfonamide) | Strongly Electron-Withdrawing | Strongly Deactivating | N/A (Group is modified) |

| -SO₂OR (Sulfonate Ester) | Strongly Electron-Withdrawing | Strongly Deactivating | N/A (Group is modified) |

Computational Design and Predictive Synthesis of Novel Analogues

Modern drug discovery and materials science increasingly rely on computational methods to guide the synthesis of novel molecules. For analogues of this compound, these tools can predict structure-property relationships, helping to prioritize synthetic targets.

Molecular Docking: This technique is used to predict the preferred orientation of a designed molecule when bound to a biological target, such as an enzyme or receptor. For instance, computational studies on benzenesulfonamide derivatives have been used to understand their binding modes as inhibitors of specific enzymes. unich.itindexcopernicus.com By designing new analogues in silico and docking them into a target's active site, researchers can estimate their potential biological activity before undertaking lengthy synthetic efforts.

Structure-Activity Relationship (SAR) and QSAR: SAR studies correlate the structural features of a series of compounds with their observed biological activity. nih.govunich.it Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations to predict the activity of new, unsynthesized compounds. These models can guide the rational design of derivatives with enhanced properties.

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate the fundamental electronic properties of molecules, such as orbital energies, charge distribution, and molecular geometry. researchgate.netindexcopernicus.com These calculations provide deep insight into the substituent effects discussed previously, allowing for the prediction of reactivity, stability, and spectroscopic properties of novel analogues. nih.gov This predictive power helps to refine synthetic strategies and focus on compounds with the highest probability of success for a given application.

Applications in Advanced Materials Science and Catalysis Non Biomedical Focus

Role as a Monomer or Cross-linking Agent in Polymer Chemistry

The bifunctionality of 4-(hydroxymethyl)benzenesulfonic acid makes it a prime candidate for the synthesis of novel polymers with tailored properties. The hydroxyl group can participate in polycondensation reactions, while the sulfonic acid group can impart ion-exchange properties and hydrophilicity to the resulting polymer.

Sulfonated polymers are a class of materials with a wide range of applications, including as ion-exchange resins and proton-exchange membranes in fuel cells. The synthesis of these polymers often involves the sulfonation of a pre-existing polymer or the polymerization of sulfonated monomers. researchgate.net this compound can serve as a monomer in polycondensation reactions, analogous to the formation of phenol-formaldehyde resins. epa.govwikipedia.orgmdpi.com In such a reaction, the hydroxymethyl group of one monomer can react with the aromatic ring of another, typically under acidic conditions, to form methylene (B1212753) bridges, leading to a polymer chain. The resulting polymer would have sulfonic acid groups pendant from the aromatic rings, creating a strongly acidic, sulfonated polymer.

The properties of such polymers can be tuned by controlling the degree of cross-linking and the density of sulfonic acid groups. These materials are expected to exhibit high thermal stability and mechanical strength, characteristic of aromatic polymers, combined with the ion-exchange capabilities conferred by the sulfonic acid groups. epa.gov

Polymer-supported catalysts offer the advantages of homogeneous catalysts (high activity and selectivity) combined with the ease of separation and recyclability of heterogeneous catalysts. google.com The sulfonic acid groups of polymers derived from this compound can act as active sites for acid-catalyzed reactions. wikipedia.org

By incorporating this compound into a polymer matrix, either as a monomer or by grafting it onto a pre-existing polymer support, it is possible to create a solid acid catalyst. google.com These polymer-supported catalysts can be used in a variety of organic transformations, with the polymer backbone providing a stable and robust support for the catalytically active sulfonic acid moieties.

Utilization in Heterogeneous Catalysis

Heterogeneous catalysts are crucial in industrial chemistry due to their ease of separation from the reaction mixture. The sulfonic acid group of this compound makes it a valuable component in the design of solid acid catalysts.

Carbon-based solid acid catalysts have emerged as a promising class of heterogeneous catalysts due to their high stability, low cost, and the tunability of their surface properties. nih.govmdpi.com These catalysts are typically prepared by the sulfonation of carbonaceous materials, which introduces sulfonic acid groups onto the carbon surface. nih.gov

This compound can be utilized in the preparation of such catalysts. One approach involves the carbonization of the aromatic compound, followed by sulfonation. Alternatively, the compound itself can be used to functionalize a pre-existing carbon material. For instance, the hydroxyl group could be used to anchor the molecule to a support, leaving the sulfonic acid group available for catalysis. The resulting material would be a carbon-based solid acid with a high density of accessible acid sites. frontiersin.orgnih.gov Research on sulfonated carbons derived from agro-industrial residues has demonstrated their effectiveness as catalysts. rsc.orgrsc.org

Solid acid catalysts derived from or analogous to those that could be prepared from this compound are effective in a range of important organic reactions.

Esterification: The Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a classic acid-catalyzed reaction. masterorganicchemistry.com Solid acid catalysts, such as sulfonated carbons, have been shown to be effective and reusable catalysts for this transformation, providing an environmentally benign alternative to homogeneous mineral acids. acs.orgmdpi.comnih.gov The sulfonic acid groups on the catalyst surface protonate the carbonyl group of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. masterorganicchemistry.com

| Catalyst | Reaction | Yield (%) | Reference |

|---|---|---|---|

| Sulfonated Carbon | Esterification of oleic acid | >90 | nih.gov |

| Amberlyst-15 | Esterification of acetic acid with ethanol | 86 | nih.govresearchgate.net |

| Sulfonated Activated Carbon | Esterification of acetic acid with ethanol | 78 | nih.govresearchgate.net |

| Hydrothermally Sulfonated GAC | Esterification of 2-hydroxyisobutyric acid | Comparable to Amberlyst-15 | acs.org |

Biginelli Reaction Analogy: The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which are compounds with significant pharmacological activities. nih.govindustrialchemicals.gov.au This reaction is typically acid-catalyzed. nih.gov Sulfonated carbon materials have proven to be highly efficient and recyclable catalysts for the Biginelli reaction, often performed under solvent-free conditions. researchgate.netresearchgate.netrsc.org The solid acid catalyst facilitates the condensation steps of the reaction mechanism. A catalyst derived from this compound would be expected to show similar catalytic activity.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonated Carbon | Solvent-free | Good to excellent | researchgate.net |

| Sulfonated Carbon from Rice Husk | Solvent-free | 92 | rsc.orgrsc.org |

| Sulfonic Acid Functionalized Covalent Organic Framework | Solvent-free | High | acs.org |

Precursor in Specialized Chemical Synthesis (e.g., for dyes, pigments, non-pharmaceutical intermediates)

Aromatic sulfonic acids are important intermediates in the chemical industry, particularly in the synthesis of dyes and pigments. wikipedia.orgcodeconcepts.co.incapitalresin.com The sulfonic acid group imparts water solubility, which is a desirable property for many dye applications. codeconcepts.co.in The presence of other functional groups on the aromatic ring allows for further chemical modifications to produce a wide array of colors.

This compound, also known as 4-sulfobenzyl alcohol, possesses both the solubilizing sulfonic acid group and a reactive hydroxymethyl group. This makes it a potential precursor for various colorants. researchgate.net For example, the aromatic ring can be subjected to diazotization and coupling reactions to form azo dyes, a major class of synthetic colorants. nih.govunb.ca The hydroxymethyl group could also be modified, for example, by esterification, to tune the properties of the final dye molecule. While direct synthesis of dyes from this compound is not widely reported, the established use of other sulfonated aromatic compounds as dye intermediates suggests this as a promising area of application. wikipedia.orgwikipedia.orgcodeconcepts.co.in

Theoretical and Computational Chemistry Studies of 4 Hydroxymethyl Benzenesulfonic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule. The process, known as geometry optimization, seeks the lowest energy structure on the potential energy surface.

For 4-(hydroxymethyl)benzenesulfonic acid, these calculations are typically performed using Density Functional Theory (DFT), a method that has proven effective for organic molecules containing sulfur. multidisciplinaryjournals.com A common approach involves the B3LYP functional combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for describing electron distribution, including polarization and diffuse functions necessary for anionic species and hydrogen bonding. researchgate.netnih.govnih.gov

The geometry optimization of this compound would reveal key structural parameters. The molecule consists of a benzene (B151609) ring substituted with a sulfonic acid group (-SO₃H) and a hydroxymethyl group (-CH₂OH) at the para positions. The conformation is largely determined by the orientation of these two functional groups relative to the benzene ring and each other. The rotation around the C-S and C-C bonds (connecting the functional groups to the ring) has a relatively low energy barrier, but specific orientations will be favored to minimize steric hindrance and maximize favorable electronic interactions. The orientation of the hydroxyl hydrogen and the acidic proton of the sulfonic group is of particular interest, as they can participate in intramolecular and intermolecular hydrogen bonding. PubChem's computed 3D conformer provides a visual representation of a likely low-energy structure. nih.gov

A detailed computational analysis would yield precise values for the parameters listed in the table below.

| Parameter Type | Description | Expected Outcome from Calculation |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-C in ring, C-S, S-O, C-O, O-H). | Aromatic C-C bonds ~1.39 Å; C-S bond ~1.77 Å; S=O bonds ~1.45 Å; S-OH bond ~1.56 Å. |

| Bond Angles | Angles formed by three connected atoms (e.g., O-S-O, C-C-S, C-C-H). | Angles around the sp² carbons of the ring ~120°; angles around the tetrahedral sulfur atom ~109.5°. |

| Dihedral Angles | Torsional angles defining the 3D structure (e.g., orientation of the -SO₃H and -CH₂OH groups). | Defines the rotational position of the functional groups relative to the benzene ring. |

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO, electrostatic potential)

The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) theory is a key tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. multidisciplinaryjournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. biomedres.us A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us For this compound, DFT calculations would show the HOMO is likely localized on the benzene ring and the hydroxymethyl group, which are more electron-rich, while the LUMO would be concentrated around the electron-withdrawing sulfonic acid group. The HOMO-LUMO gap value is crucial for understanding charge transfer interactions within the molecule. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. journalirjpac.com It is invaluable for predicting reactive sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net In an MEP map of this compound, negative potential regions (typically colored red or yellow) would be expected over the electronegative oxygen atoms of the sulfonic acid and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive regions (colored blue) would be found around the hydrogen atoms, particularly the acidic proton of the sulfonic acid group and the hydrogen of the hydroxyl group, marking them as sites for nucleophilic attack.

| Property | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. biomedres.us |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net |

Reaction Mechanism Modeling (e.g., potential energy surfaces)

Theoretical chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This is achieved by mapping the potential energy surface (PES) for the reaction. A PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry.

Key features of a PES that are determined computationally include:

Reactants and Products : These correspond to minima (valleys) on the PES.

Transition States (TS) : These are saddle points on the PES, representing the highest energy barrier along the minimum energy reaction pathway. Locating the TS is crucial for understanding the reaction kinetics, as its energy determines the activation energy.

Reaction Pathways : The intrinsic reaction coordinate (IRC) is the minimum energy path connecting reactants to products via the transition state.

For this compound, one could model its formation, such as the sulfonation of benzyl (B1604629) alcohol. This would involve calculating the structures and energies of reactants, intermediates, transition states, and the final product. Such a study would clarify the mechanism, for instance, whether the sulfonation proceeds via a concerted or stepwise pathway, and identify the rate-determining step of the reaction.

Spectroscopic Property Prediction (e.g., vibrational modes, chemical shifts)

Computational methods can predict various types of spectra with high accuracy, which is invaluable for interpreting experimental data.

Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies correspond to specific vibrational modes, such as the stretching, bending, and torsional motions of the atoms. By comparing the calculated spectrum with experimental FT-IR and FT-Raman spectra, one can perform a detailed assignment of the observed bands. researchgate.netnih.govsigmaaldrich.com For complex molecules, calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| -OH (Alcohol) | O-H Stretch | 3200-3600 (Broad due to H-bonding) |

| -SO₃H | O-H Stretch | 2500-3300 (Very Broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| -CH₂- | C-H Stretch (asymmetric/symmetric) | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| -SO₃H | S=O Asymmetric Stretch | 1340-1350 |

| -SO₃H | S=O Symmetric Stretch | 1150-1165 |

| -CH₂OH | C-O Stretch | 1000-1075 |

NMR Spectroscopy : Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. pdx.eduucl.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations provide the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions help in assigning peaks in experimental NMR spectra, especially for complex structures where signals may overlap. sigmaaldrich.com

Solvation Effects and Intermolecular Interactions

The properties and behavior of this compound, a highly polar and water-soluble molecule, are strongly influenced by its solvent environment. Computational models can simulate these effects.

Continuum Solvation Models : Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is efficient for calculating how the solvent affects the molecule's geometry, electronic structure, and spectroscopic properties.

Explicit Solvation and Molecular Dynamics (MD) : For a more detailed view, molecular dynamics simulations are used. nih.govnih.gov In an MD simulation, a single molecule of this compound is placed in a box filled with a large number of explicit solvent molecules (e.g., water). The system's evolution over time is simulated by solving Newton's equations of motion for all atoms. frontiersin.org This allows for the study of specific solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the sulfonic acid/hydroxyl groups and surrounding water molecules. mdpi.com It can also reveal details about the local solvent structure and dynamics around the solute.

Intermolecular Interactions : In the solid state or in concentrated solutions, intermolecular interactions are crucial. Computational methods like Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis can be used to study these interactions. nih.gov For this compound, strong hydrogen bonds involving the sulfonic acid and hydroxymethyl groups would be the dominant intermolecular forces, dictating its crystal packing and solution-phase aggregation behavior.

Catalyst-Substrate Interaction Studies (if used in catalysis)

If this compound were to be used as a substrate in a catalytic reaction, computational chemistry could model its interaction with the catalyst's active site. For example, its structural similarity to benzyl alcohol allows for analogies to be drawn from studies on catalytic alcohol oxidation. researchgate.net

DFT calculations are a primary tool for these studies. Researchers can model the adsorption of the substrate onto a catalyst surface (e.g., a metal nanoparticle or a metal oxide). The calculations can determine:

Adsorption Energy : The strength of the binding between the substrate and the catalyst. researchgate.net

Binding Geometry : The preferred orientation of the substrate on the catalyst surface, identifying which functional group (sulfonic acid or hydroxymethyl) interacts with the active sites.

Electronic Changes : How the electronic structure of both the substrate and catalyst changes upon adsorption. For instance, charge transfer from the molecule to the catalyst (or vice-versa) can activate the substrate for a subsequent reaction.

By modeling these interactions, computational studies can provide a rationale for catalyst activity and selectivity, guiding the design of more efficient catalytic systems.

Advanced Analytical Methodologies for Research on 4 Hydroxymethyl Benzenesulfonic Acid

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Advanced Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for identifying the characteristic functional groups within the 4-(hydroxymethyl)benzenesulfonic acid molecule. While a dedicated spectrum for this specific compound is not widely published, the expected absorption bands can be accurately predicted based on the analysis of structurally similar compounds like p-toluenesulfonic acid and benzenesulfonic acid. nist.govnih.gov

In an FTIR spectrum, the prominent O-H stretch from the hydroxyl and sulfonic acid groups would appear as a broad band in the high-wavenumber region (3500-3200 cm⁻¹). The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are expected to produce strong, characteristic peaks between 1250 cm⁻¹ and 1000 cm⁻¹. nih.govscielo.org.mx Aromatic C-H stretching is typically observed around 3100-3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. hmdb.ca The C-S bond stretching is found at lower wavenumbers, generally between 800 and 600 cm⁻¹. hmdb.ca

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode, give a strong signal around 1000 cm⁻¹. hmdb.ca The sulfonate group vibrations are also Raman-active. nih.gov Analysis of benzenesulfonic acid (BSA) and p-toluenesulfonic acid (PTSA) in solution has utilized Raman spectroscopy to study acid dissociation and hydrogen bonding interactions. nih.gov

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -OH (Alcohol & Sulfonic Acid) | O-H Stretch | 3500 - 3200 (Broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric & Symmetric Stretch | 1250 - 1000 |

| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1050 - 1000 |

| C-S Bond | C-S Stretch | 800 - 600 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound by mapping its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. The para-substituted aromatic ring gives rise to two distinct doublets, typically in the range of 7.4-8.0 ppm. The two protons ortho to the electron-withdrawing sulfonic acid group are expected downfield, while the two protons ortho to the hydroxymethyl group appear slightly more upfield. The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group would produce a singlet at approximately 4.7 ppm. The acidic protons from the sulfonic acid and alcohol groups are often broad and may exchange with deuterated solvents like D₂O, causing their signals to disappear. spectrabase.comresearchgate.net

¹³C NMR: The carbon NMR spectrum confirms the number and type of carbon atoms. The aromatic ring is expected to show four distinct signals: two for the protonated carbons and two for the substituted (quaternary) carbons (C-S and C-CH₂OH). The carbon bearing the sulfonic acid group (C-S) is typically found around 145-148 ppm, while the carbon attached to the hydroxymethyl group is expected near 140-142 ppm. chemicalbook.comhmdb.cahelixchrom.com The aromatic CH carbons resonate between 125-130 ppm. The methylene carbon (-CH₂OH) signal is anticipated in the 60-65 ppm region. chemicalbook.com

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can be used to confirm the coupling between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) experiments are invaluable for definitively assigning proton signals to their directly attached carbon atoms, confirming the identity of the -CH₂- group and the aromatic C-H signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic H (ortho to -SO₃H) | 7.8 - 8.0 | Doublet |

| ¹H | Aromatic H (ortho to -CH₂OH) | 7.4 - 7.6 | Doublet |

| ¹H | Methylene (-CH₂) | ~ 4.7 | Singlet |

| ¹³C | Quaternary C (-SO₃H) | 145 - 148 | Singlet |

| ¹³C | Quaternary C (-CH₂OH) | 140 - 142 | Singlet |

| ¹³C | Aromatic CH | 125 - 130 | Doublet |

| ¹³C | Methylene (-CH₂) | 60 - 65 | Triplet |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is the premier technique for separating this compound from impurities and for its quantification. Due to its high polarity, specialized chromatographic approaches are often required.

Coupled Techniques (e.g., HPLC-UV, HPLC-ELSD)

Aromatic sulfonic acids are hydrophilic and show poor retention on traditional reversed-phase (e.g., C18) columns with standard mobile phases. nih.gov To achieve adequate retention and good peak shape, methods often employ mixed-mode chromatography (combining reversed-phase and ion-exchange mechanisms) or ion-pair chromatography. nih.govgoogle.com The use of aromatic sulfonic acids as ion-pairing agents themselves has been shown to be effective in other applications. google.com

HPLC-UV: The benzene ring in this compound contains a strong chromophore, making it readily detectable by UV spectroscopy. Detection is typically performed at wavelengths between 220 nm and 260 nm, providing high sensitivity for quantification. sielc.com

HPLC-ELSD: For matrices where UV detection is compromised by interferences, or for the analysis of related impurities that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed. ELSD is a quasi-universal detector that responds to any non-volatile analyte, making it a robust alternative to UV detection. nih.govnih.gov

Table 3: Representative HPLC Conditions for Aromatic Sulfonic Acid Analysis

| Parameter | Condition | Reference |

| Column | Mixed-Mode (e.g., Amaze TR, Newcrom BH) or Polar C18 | chemicalbook.comnih.gov |

| Mobile Phase A | Water with buffer (e.g., Ammonium Formate) or Acid (e.g., Formic Acid) | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.gov |

| Elution | Isocratic or Gradient | sielc.com |

| Flow Rate | 0.8 - 1.2 mL/min | sielc.com |

| Detector | UV (220-260 nm) or ELSD | nih.govsielc.com |

Chiral HPLC for Stereoisomer Analysis (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not have stereoisomers. Consequently, chiral HPLC is not necessary for its analysis.

However, should a derivative of this compound be synthesized that incorporates a chiral center (for example, through esterification with a chiral alcohol or reaction at the benzylic position to create a stereocenter), then chiral HPLC would become an indispensable tool. This technique would be required to separate and quantify the resulting enantiomers or diastereomers. Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for differential interaction with the stereoisomers and enabling their separation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The compound has a monoisotopic mass of 188.0143 Da. uni.lulookchem.com

In electrospray ionization (ESI) mass spectrometry, the compound can be observed as various adducts. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 189.02161 and the sodium adduct [M+Na]⁺ at m/z 211.00355 are common. lookchem.com In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 187.00705 is typically observed. lookchem.com

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides key structural information. A characteristic fragmentation pathway for benzenesulfonic acids is desulfonation, which involves the loss of SO₃ (80 Da). aaqr.orgresearchgate.net Another common fragmentation is the cleavage of the C-S bond. For this compound, fragmentation can also involve the loss of water (H₂O, 18 Da) from the hydroxymethyl group. lookchem.com The study of these fragment ions allows for the unequivocal confirmation of both the sulfonic acid and hydroxymethyl moieties on the benzene ring. aaqr.org

Table 4: Predicted Ions for this compound in ESI-MS

| Ion Formula | Adduct/Fragment | Calculated m/z | Ionization Mode |

| [C₇H₉O₄S]⁺ | [M+H]⁺ | 189.0216 | Positive |

| [C₇H₈O₄SNa]⁺ | [M+Na]⁺ | 211.0036 | Positive |

| [C₇H₇O₄S]⁻ | [M-H]⁻ | 187.0071 | Negative |

| [C₇H₇O₃]⁺ | [M+H-H₂O]⁺ | 171.0116 | Positive |

| [C₇H₇O]⁺ | [M+H-SO₃]⁺ | 107.0497 | Positive |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites or Impurities

Tandem mass spectrometry (MS/MS) stands as a powerful tool for the structural characterization of molecules by fragmenting specific ions within the mass spectrometer and analyzing the resulting fragment ions. ajrconline.org This technique is particularly valuable for identifying metabolites and impurities of this compound, which may be present in complex mixtures at low concentrations. The process involves the initial ionization of the sample, selection of a specific precursor ion (e.g., the molecular ion of a potential metabolite), fragmentation of this ion through collision-induced dissociation (CID), and subsequent analysis of the product ions. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. nih.gov

The high sensitivity and resolution of modern MS/MS instruments, such as those employing Fourier transform ion cyclotron resonance (FT-ICR), enable the accurate determination of the elemental composition of both precursor and product ions. utmb.edu This capability is crucial for distinguishing between isobaric species—compounds with the same nominal mass but different elemental formulas. By piecing together the fragmentation data, researchers can deduce the structure of unknown metabolites or impurities related to this compound.

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical Metabolite of this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Postulated Fragment Structure |

| 203.02 | 20 | 185.01, 107.05, 80.96 | [M+H-H₂O]⁺, [C₇H₇O]⁺, [SO₃]⁻ |

| 185.01 | 25 | 107.05, 77.04 | [C₇H₇O]⁺, [C₆H₅]⁺ |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Hyphenated MS Techniques (e.g., GC-MS for volatile derivatives)

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for analyzing complex samples. ajpaonline.com Gas chromatography-mass spectrometry (GC-MS) is a prime example, particularly suited for the analysis of volatile and semi-volatile compounds. nih.govajpaonline.com Since this compound itself is not sufficiently volatile for direct GC analysis, derivatization is a necessary prerequisite. A common approach is to convert the polar hydroxyl and sulfonic acid groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The combination of the retention time from the GC and the mass spectrum from the MS offers a high degree of confidence in compound identification. ajpaonline.com GC-MS is a robust and sensitive technique for quantifying known impurities and identifying unknown volatile byproducts in the synthesis of this compound.

For instance, a study on the determination of genotoxic alkyl sulfonate esters in active pharmaceutical ingredients utilized GC-MS with a specific column and temperature program for effective separation and detection. researchgate.net A similar approach could be adapted for the analysis of volatile derivatives of this compound.

Table 2: GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-550 amu |

Note: This table provides typical parameters and may require optimization for specific applications.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. osu.edu For this compound, which exists as a solid at room temperature, single-crystal X-ray diffraction can provide precise information on its molecular structure, including bond lengths, bond angles, and conformation. osu.edu This technique is also invaluable for understanding the packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be constructed, leading to the elucidation of its complete 3D structure. youtube.com This detailed structural information is crucial for understanding the compound's physical properties and for computational modeling studies.

Table 3: Crystallographic Data for a Hypothetical Crystal Structure of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.543 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Advanced hyphenated techniques for complex mixture analysis (e.g., in reaction monitoring, impurity profiling)

For the comprehensive analysis of complex mixtures, such as those encountered during the synthesis of this compound or in its degradation studies, advanced hyphenated techniques are employed. These methods combine the high separation power of liquid chromatography (LC) or gas chromatography (GC) with the detailed structural information provided by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its more powerful variant, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its potential impurities. ajrconline.org These techniques are instrumental in impurity profiling, allowing for the detection, identification, and quantification of process-related impurities and degradation products. ajrconline.orgsemanticscholar.org

For instance, in reaction monitoring, LC-MS can be used to track the consumption of reactants and the formation of products and byproducts in real-time. This provides valuable kinetic and mechanistic information, enabling the optimization of reaction conditions to maximize yield and minimize impurity formation.

Furthermore, the coupling of LC with NMR spectroscopy (LC-NMR) provides an even more powerful tool for unambiguous structure elucidation. nih.gov While MS provides information on the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms within the molecule. The online combination of these techniques can provide a comprehensive chemical snapshot of a complex mixture in a single analysis.

Table 4: Comparison of Advanced Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Key Applications |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Impurity profiling, metabolite identification, quantitative analysis. ajrconline.orgsemanticscholar.org |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile impurities and derivatives. nih.gov |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structural elucidation of unknown compounds. nih.gov |

Biochemical and Environmental Significance of 4 Hydroxymethyl Benzenesulfonic Acid

Enzymatic Biotransformation and Degradation Pathways

The enzymatic breakdown of 4-(hydroxymethyl)benzenesulfonic acid is a key area of research, shedding light on how microorganisms process such xenobiotic compounds.

Studies on 4-(Hydroxymethyl)benzenesulfonate (B1242039) Dehydrogenase and Related Enzymes

A key enzyme in the degradation of this compound is 4-(hydroxymethyl)benzenesulfonate dehydrogenase . Research has identified this enzyme in bacteria such as Rhodoferax sediminis. This enzyme is involved in the toluene-4-sulfonate degradation pathway.

In a related pathway, the degradation of p-toluenesulphonic acid (TS) in Pseudomonas (Comamonas) testosteroni T-2 involves a series of oxidation steps on the methyl group. nih.gov The initial reaction is the conversion of p-toluenesulphonic acid to p-sulphobenzyl alcohol, which is another name for this compound. This initial step is catalyzed by a monooxygenase. Following this, the alcohol is oxidized by a dehydrogenase to the corresponding aldehyde.

Identification of Enzymatic Products and Intermediates

The enzymatic degradation of this compound proceeds through several identifiable intermediates. The action of 4-(hydroxymethyl)benzenesulfonate dehydrogenase on its substrate yields 4-formylbenzenesulfonate (B1245417) .

In the well-studied degradation pathway of p-toluenesulphonic acid by Pseudomonas (Comamonas) testosteroni T-2, this compound (referred to as p-sulphobenzyl alcohol) is an intermediate. nih.gov It is further oxidized to p-sulphobenzaldehyde and then to p-sulphobenzoic acid (PSB) . nih.gov The subsequent crucial step is the desulfonation of PSB, which results in the formation of protocatechuic acid . nih.gov This desulfonation is catalyzed by a dioxygenase, which incorporates both atoms of molecular oxygen into the product. nih.gov From protocatechuate, the aromatic ring undergoes cleavage, a common strategy in the microbial degradation of aromatic compounds. nih.govresearchgate.net

Role in Microbial Metabolism and Xenobiotic Degradation

Sulfonated aromatic compounds, including this compound, are often considered xenobiotics, as they are not typically found in natural biological systems. Their presence in the environment is largely due to industrial activities. Microorganisms have, however, evolved pathways to utilize these compounds as sources of carbon and sulfur. researchgate.net

The presence of the sulfonate group can make aromatic compounds more resistant to microbial degradation. researchgate.net Desulfonation, the removal of the sulfonate group, is a critical step in the mineralization of these compounds. nih.gov In many cases, this is an oxygen-dependent process catalyzed by monooxygenases.